3-(methylamino)benzene-1-sulfonamide hydrochloride
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Overview
Description
3-(methylamino)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H10ClN2O2S. It is a derivative of sulfonamide, which is known for its antibacterial properties. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylamino)benzene-1-sulfonamide hydrochloride typically involves the reaction of 3-nitrobenzenesulfonamide with methylamine The reaction is carried out under controlled conditions to ensure the formation of the desired product
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using advanced equipment. The process includes the purification of the final product to ensure high purity and quality. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(methylamino)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo substitution reactions where the sulfonamide group is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
3-(methylamino)benzene-1-sulfonamide hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is conducted to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to its antibacterial effects. The pathways involved include the disruption of bacterial cell wall synthesis and inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide derivative with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
3-(methylamino)benzene-1-sulfonamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties compared to other sulfonamide derivatives. Its methylamino group enhances its reactivity and potential biological activities.
Properties
CAS No. |
2648948-04-1 |
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Molecular Formula |
C7H11ClN2O2S |
Molecular Weight |
222.69 g/mol |
IUPAC Name |
3-(methylamino)benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-9-6-3-2-4-7(5-6)12(8,10)11;/h2-5,9H,1H3,(H2,8,10,11);1H |
InChI Key |
PJOMSHZUMHYVTK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)S(=O)(=O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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